molecular formula C15H14O3S B13994091 (4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone CAS No. 72818-32-7

(4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone

Cat. No.: B13994091
CAS No.: 72818-32-7
M. Wt: 274.3 g/mol
InChI Key: GNILCJKIIXUICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone is a sulfonyl-containing aromatic ketone characterized by two 4-methylphenyl groups connected via a sulfonyl-methanone bridge. Below, we compare this compound with structurally related derivatives, focusing on molecular features, synthesis, physical properties, and applications.

Properties

CAS No.

72818-32-7

Molecular Formula

C15H14O3S

Molecular Weight

274.3 g/mol

IUPAC Name

(4-methylphenyl)-(4-methylphenyl)sulfonylmethanone

InChI

InChI=1S/C15H14O3S/c1-11-3-7-13(8-4-11)15(16)19(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

GNILCJKIIXUICE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Preparation via Sulfonylation and Methylation of 4-Toluene Sulfonyl Chloride

One of the principal synthetic routes involves starting from 4-toluene sulfonyl chloride, which undergoes reduction and methylation to yield the target compound:

  • Step 1: Preparation of Sodium 4-Methylbenzene Sulfinate

    • 4-Toluene sulfonyl chloride is reacted with sodium sulfite in an alkaline aqueous medium.
    • The reaction is conducted in an autoclave equipped with stirring, temperature control, and condensation systems.
    • Conditions: pH adjusted to 7.5–9.0, temperature maintained between 40–90 °C (preferably 60–90 °C), reaction time of approximately 1.5–2.5 hours.
    • The molar ratio of sodium sulfite to 4-toluene sulfonyl chloride is maintained between 1:1 and 1.6:1.
    • The product formed is sodium 4-methylbenzene sulfinate, monitored by thin-layer chromatography (TLC).
  • Step 2: Methylation to Form 4-Methylsulfonyl Methylbenzene

    • The sodium 4-methylbenzene sulfinate is then methylated using methyl chloride gas.
    • Reaction conditions: temperature of 50–90 °C (preferably 60–90 °C), pressure of 2.6–3.0 MPa, reaction time around 3.5–4.5 hours.
    • The molar ratio of methyl chloride to 4-toluene sulfonyl chloride is 1:1 to 3.5:1 (optimal at 3:1).
    • The methyl chloride is introduced into the autoclave, and the reaction is carried out under controlled pressure and temperature to ensure complete methylation.
    • Post-reaction, the mixture is filtered and recrystallized to isolate the pure product.
    • This method benefits from a one-pot approach that simplifies operations, reduces material loss, and improves yield.
  • Recycling and Purification

    • After methylation, the reaction mixture undergoes filtration to separate solids and salts.
    • The filtrate containing sodium bicarbonate and water is recycled for preparing more sodium 4-methylbenzene sulfinate.
    • This cyclical process enhances material efficiency and sustainability of the synthesis.
Step Reactants Conditions Product Notes
1 4-Toluene sulfonyl chloride + Na2SO3 pH 7.5–9.0, 60–90 °C, 1.5–2.5 h Sodium 4-methylbenzene sulfinate Monitored by TLC
2 Sodium 4-methylbenzene sulfinate + CH3Cl 50–90 °C, 2.6–3.0 MPa, 3.5–4.5 h 4-Methylsulfonyl methylbenzene Pressure and temperature controlled

This synthetic route is described in detail in a Chinese patent (CN105566181A), highlighting its industrial applicability and efficiency improvements over prior art.

Alternative Preparation via Sulfonic Anhydride and Phenol Derivatives

Another method involves the reaction of 4-methylbenzenesulfonic anhydride with hydroxy-substituted aromatic ketones:

  • General Procedure

    • Under inert atmosphere (nitrogen), reactions are typically conducted in Schlenk tubes or gloveboxes to avoid moisture and oxygen interference.
    • Sodium tert-butoxide is used as a base to activate the phenol substrate.
    • The reaction temperature is carefully controlled, often starting from low temperatures (-20 °C) and gradually warming to room temperature.
    • p-Toluenesulfonic anhydride is added to the reaction mixture, facilitating the formation of sulfonate esters.
    • After completion, the reaction is quenched with aqueous sodium bicarbonate and extracted with organic solvents such as methyl tert-butyl ether (MTBE).
    • The organic phase is washed, dried, concentrated, and purified by flash column chromatography to isolate the sulfonylated ketone.
  • Example

    • The synthesis of 4-benzoylphenyl 4-methylbenzenesulfonate from (4-hydroxyphenyl)(phenyl)methanone and p-toluenesulfonic anhydride proceeds with a 70% yield.
    • The product is characterized by proton nuclear magnetic resonance (1H NMR) spectroscopy confirming the sulfonylation at the phenol site.
Step Reactants Conditions Product Yield
1 (4-Hydroxyphenyl)(phenyl)methanone + p-Toluenesulfonic anhydride Sodium tert-butoxide base, inert atmosphere, 0 °C to room temp 4-Benzoylphenyl 4-methylbenzenesulfonate ~70%

This approach allows for the synthesis of aryl sulfonates with methylbenzene sulfonyl groups and is well-documented in peer-reviewed literature from the Royal Society of Chemistry.

Considerations in Industrial and Laboratory Synthesis

  • Reaction Atmosphere

    • Many sulfonylation reactions require anhydrous and inert conditions to prevent side reactions and hydrolysis.
    • Use of gloveboxes or Schlenk techniques is common in research settings.
  • Catalysts and Bases

    • Sodium tert-butoxide and other strong bases facilitate the activation of phenolic hydroxyl groups.
    • Catalysts may be employed to enhance reaction rates and selectivity.
  • Purification

    • Post-reaction purification typically involves aqueous workup, extraction, drying over magnesium sulfate, and chromatographic techniques.
    • Recrystallization is often used to achieve high purity.
  • Safety and Environmental Aspects

    • Handling of methyl chloride and sulfonyl chlorides requires strict safety protocols due to their toxicity and reactivity.
    • The recycling of byproducts and solvents is important for sustainable synthesis.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents Conditions Product Yield Notes
Reduction and Methylation 4-Toluene sulfonyl chloride Sodium sulfite, methyl chloride 60–90 °C, 2–4 h, 2.6–3.0 MPa High One-pot, industrially scalable
Sulfonic Anhydride Reaction (4-Hydroxyphenyl)(phenyl)methanone + p-Toluenesulfonic anhydride Sodium tert-butoxide base 0 °C to RT, inert atmosphere Moderate to high Suitable for aryl sulfonate derivatives

Chemical Reactions Analysis

Types of Reactions

(4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or primary amines are used in the presence of a base, such as triethylamine.

Major Products

    Oxidation: Sulfonic acids

    Reduction: Sulfides

    Substitution: Sulfonamides or sulfonate esters

Scientific Research Applications

(4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone, also known as (4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone, is an organic compound with a wide array of applications in scientific research . It belongs to the class of sulfonyl compounds and is characterized by a sulfonyl group attached to a benzene ring, further substituted with a methyl group. The compound's reactivity makes it useful in various chemical reactions and industrial applications.

Scientific Research Applications

(4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone serves as a versatile reagent and building block in diverse scientific fields.

Chemistry

  • Reagent in Organic Synthesis It is employed as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
  • Reaction Types This compound undergoes oxidation, reduction, and substitution reactions. Oxidation can form sulfonic acids, while reduction converts the sulfonyl group to a sulfide. The sulfonyl group can also be substituted with nucleophiles like amines or alcohols.
  • Conditions and Reagents Oxidation reactions commonly use oxidizing agents such as potassium permanganate and hydrogen peroxide. Reduction reactions utilize reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions involve nucleophiles like ammonia or primary amines, often in the presence of a base such as triethylamine.

Biology

  • Modification of Biomolecules (4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone is used in modifying biomolecules to study protein functions and interactions.

Medicine

  • Pharmaceutical Synthesis It is utilized in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.

Industry

  • Production of Specialty Chemicals This compound is applied in the production of dyes, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone involves the reactivity of the sulfonyl group. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, such as substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Key Compounds

Compound Name Key Functional Groups Substituents Reference
(4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone Sulfonyl, methanone 4-methylphenyl (x2) Target
1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone Sulfonyl, ethanone 4-methylphenyl, phenyl
Bis(4-methylphenyl)methanone oxime Methanone, oxime 4-methylphenyl (x2)
(4-Hydroxyphenyl)(4-methylphenyl)methanone Methanone, hydroxyl 4-hydroxyphenyl, 4-methylphenyl
(3-Amino-1-((4-methylphenyl)sulfonyl)-1H-indol-2-yl)(4-bromophenyl)methanone Sulfonyl, methanone, indole, bromophenyl Indole, 4-bromophenyl, 4-methylphenyl
  • Sulfonyl vs. Oximes, however, exhibit tautomerism and stronger hydrogen-bonding due to the –NH– group.
  • Methanone vs.
  • Heterocyclic Modifications : The indole and bromophenyl substituents in ’s compound introduce steric bulk and electronic effects, likely altering biological activity compared to the simpler target structure.

Physical Properties

Table 2: Physical Property Comparison

Compound Name Melting Point (°C) Solubility Trends Key Interactions
Target Compound Not reported Moderate in polar aprotic solvents C–H⋯O (sulfonyl, ketone)
Bis(4-methylphenyl)methanone oxime 167 Low in water; soluble in alcohols N–H⋯O (oxime)
1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone Not reported Soluble in DMSO, DMF C–H⋯π (crystal packing)
(4-Hydroxyphenyl)(4-methylphenyl)methanone Not reported High in alcohols, low in hydrocarbons O–H⋯O (hydroxyl)
  • Melting Points : The oxime derivative has a higher melting point (167°C) due to strong intermolecular hydrogen bonds, whereas sulfonyl-containing compounds may exhibit lower melting points depending on packing efficiency.
  • Solubility : The hydroxyl group in ’s compound enhances solubility in polar solvents, while the target compound’s sulfonyl group may improve solubility in aprotic solvents like DMSO.

Biological Activity

(4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone, also known as 4-Methylphenyl-4-methylbenzenesulfonylmethanone , is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C15H14O3S
  • CAS Number : 12555325
  • Molecular Weight : 278.34 g/mol

The compound features a sulfonyl group attached to two methyl-substituted phenyl rings, which is significant for its biological interactions.

1. Antimicrobial Activity

Research indicates that derivatives of sulfonyl compounds, including (4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone, exhibit notable antibacterial and antifungal properties . For instance, studies on Schiff base complexes derived from 4-methylbenzene sulfonyl chloride demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Activity TypeTested OrganismsResults
AntibacterialE. coli, S. aureusEffective at MIC values ranging from 93.7–46.9 μg/mL
AntifungalCandida spp.Inhibition of hyphal formation and biofilm disruption

2. Anticancer Potential

The compound is also explored for its anticancer properties . Its mechanism may involve enzyme inhibition or receptor binding, which can disrupt cancer cell proliferation. For example, certain analogs have shown cytotoxic effects on various cancer cell lines with IC50 values indicating significant potency .

Cell LineIC50 (µg/mL)Reference
A-431<1.98
HT29<1.61

3. Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, (4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone has been evaluated for its anti-inflammatory effects . This activity is crucial for developing treatments for inflammatory diseases .

The mechanism of action for (4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone varies based on its application:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes involved in metabolic pathways.
  • Receptor Antagonism : It can bind to specific receptors, blocking the normal biological activity and potentially leading to therapeutic effects in various diseases.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antimicrobial Study : A study synthesized several derivatives of 4-methylbenzene sulfonyl chloride, demonstrating their antibacterial and antifungal activities through various assays .
  • Cytotoxicity Assessment : Research indicated that certain derivatives exhibited significant cytotoxicity against cancer cells, with structure-activity relationship (SAR) studies revealing that specific substitutions enhance activity .
  • Inflammation Models : Experimental models showed that the compound could reduce inflammation markers in vitro and in vivo, supporting its potential therapeutic use in inflammatory conditions .

Q & A

How can the crystal structure of (4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone be determined using X-ray crystallography?

Basic Research Question
Methodological Answer:
To determine the crystal structure:

  • Data Collection : Use a single-crystal X-ray diffractometer (e.g., Rigaku R-AXIS RAPID) with Mo-Kα radiation (λ = 0.71073 Å) at 295 K. Employ numerical absorption correction (NUMABS) for data processing .
  • Structure Solution : Apply direct methods using SHELXS or SHELXD for initial phase determination .
  • Refinement : Refine the structure with SHELXL, incorporating anisotropic displacement parameters for non-H atoms. Use riding models for H atoms (C–H = 0.93–0.97 Å) .
  • Validation : Check for data completeness (e.g., θ range: 3.1–27.5°), R-factor convergence (R1 < 0.05), and geometry consistency (e.g., bond lengths within ±3σ of standard values) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.